molecular formula C11H10N2OS2 B2856783 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 896355-23-0

4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2856783
CAS No.: 896355-23-0
M. Wt: 250.33
InChI Key: ZGGQNXZLDCEBDE-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of high interest in scientific research, built on a versatile N-(thiazol-2-yl)benzamide scaffold. This structure is recognized for its potential in diverse research fields, including materials science and pharmacology. In supramolecular chemistry, closely related analogs have been identified as effective low molecular weight gelators (LMWGs), capable of immobilizing solvents through weak non-covalent interactions like hydrogen bonding and π-π stacking, which are valuable for developing novel soft materials . In neuropharmacology research, N-(thiazol-2-yl)benzamide analogs have been discovered to act as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds represent a valuable tool for investigating the physiological functions of this receptor. Furthermore, the 2-aminothiazole moiety, a core component of this compound, is a privileged structure in medicinal chemistry, frequently found in molecules investigated for enzyme inhibitory activity against targets such as urease, α-glucosidase, and α-amylase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQNXZLDCEBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the condensation of 4-methylthiobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing thiazole and sulfonamide groups. The incorporation of these moieties into 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide enhances its effectiveness against various bacterial strains.

Case Study: Hybrid Antimicrobials

A study investigated the antibacterial activity of derivatives of N-(thiazol-2-yl)benzenesulfonamide in conjunction with cell-penetrating peptides. The results indicated that compounds with thiazole and sulfonamide structures exhibited potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, some derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as effective antimicrobial agents .

Compound Concentration (mM) Zone of Inhibition (mm) Bacteria Tested
This compound810.5 (S. aureus)S. aureus, E. coli
Other DerivativesVariesUp to 9 (B. subtilis)B. subtilis, S. epidermidis

Drug Development Potential

The structural characteristics of this compound make it a candidate for further drug development. Its unique combination of a methylsulfanyl group with a thiazole ring enhances its reactivity and biological profile.

Pharmaceutical Applications

Compounds featuring thiazole rings are often explored for their potential in treating various diseases, including cancer and bacterial infections. The synthesis methods for such compounds are being refined to improve yield and efficacy .

Other Therapeutic Uses

Beyond antibacterial applications, derivatives of thiazole have been studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests it could also be investigated for potential anticancer activity.

Research indicates that thiazole derivatives can exhibit:

  • Anticancer effects
  • Antitubercular properties
    This broad spectrum of biological activities underscores the importance of further research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide
  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole

Uniqueness

4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the methylsulfanyl group, which can enhance its lipophilicity and bioavailability. This structural feature may contribute to its distinct biological activities compared to other thiazole derivatives .

Biological Activity

4-(Methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article synthesizes various studies to detail the biological activity of this compound, its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2OS\text{C}_{11}\text{H}_{10}\text{N}_2\text{OS}

This compound features a thiazole ring, a benzamide moiety, and a methyl sulfanyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. Its mechanism involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies suggest that it exhibits activity against Candida species and other fungi by disrupting fungal cell wall synthesis and function .

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.5
A5498.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it inhibits DHPS, while its anticancer effects are linked to the induction of apoptosis through mitochondrial pathways and modulation of key signaling proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the thiazole ring and benzamide moiety significantly affect the biological activity. For instance:

  • Substituents on the thiazole ring enhance antimicrobial potency.
  • Electron-donating groups on the benzamide moiety improve anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of various thiazole derivatives against resistant strains of Staphylococcus aureus and found that compounds similar to this compound exhibited promising results in inhibiting growth at low concentrations .
  • Anticancer Research : Another case study focused on the impact of this compound on MCF-7 cells. It demonstrated that treatment led to increased apoptosis markers and reduced cell viability compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the benzamide moiety. Key steps include:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in solvents like ethanol or methanol .
  • Coupling Reactions : Amide bond formation between the thiazole-2-amine and 4-(methylsulfanyl)benzoyl chloride, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF .
  • Critical Conditions :
    • Temperature control (e.g., 0–5°C during acyl chloride reactions to prevent side reactions) .
    • Solvent selection (e.g., DMF for solubility, methanol for recrystallization) .
    • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and methylsulfanyl group (δ 2.5 ppm for SCH3) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 279.1) .
  • X-ray Crystallography : Resolves crystal structure for SAR studies, though limited to crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus to assess MIC (Minimum Inhibitory Concentration) .
  • Enzyme Inhibition Studies : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation for tyrosinase) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step syntheses?

Optimization strategies include:

  • Coupling Reaction Efficiency : Use of LiH or NaH as a base to enhance nucleophilicity of the thiazole-2-amine .
  • Solvent-Free Conditions : Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80% yield in 30 minutes) .
  • Stepwise Monitoring : Intermediate characterization via TLC or HPLC to identify bottlenecks .

Q. What strategies resolve contradictory data in biological activity studies of benzamide-thiazole derivatives?

  • Dose-Response Reproducibility : Repeat assays across multiple cell lines or microbial strains to confirm activity trends .
  • Structural Confirmation : Verify compound integrity post-assay using LC-MS to rule out degradation .
  • Computational Validation : Molecular docking to correlate bioactivity with binding affinity to target proteins (e.g., tyrosinase) .

Q. What methods are used to study the structure-activity relationship (SAR) of this compound’s derivatives?

  • Functional Group Modifications :

    ModificationImpact on Activity
    Methylsulfanyl → SulfonylEnhanced enzyme inhibition but reduced solubility
    Thiazole → TriazoleShift from antimicrobial to anticancer activity
  • Quantum Mechanical Calculations : DFT (Density Functional Theory) to predict electronic properties affecting reactivity .

  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) .

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